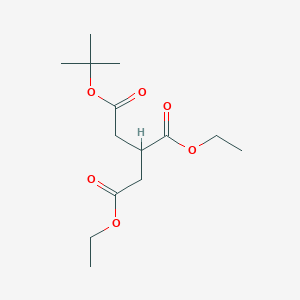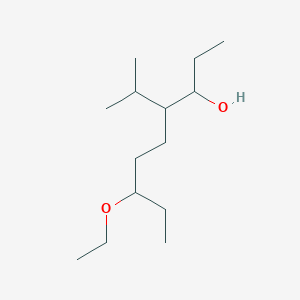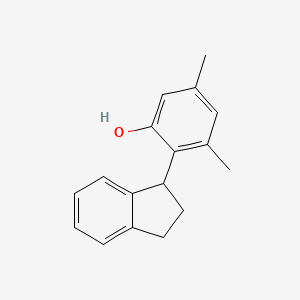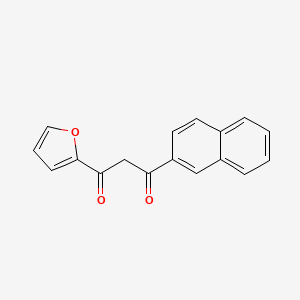
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione is an organic compound that features both a furan ring and a naphthalene ring The presence of these aromatic rings makes it an interesting subject for various chemical studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione typically involves the condensation of furan-2-carbaldehyde with naphthalene-2-carbaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-(Thiophen-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring.
1-(Furan-2-yl)-3-(benzofuran-2-yl)propane-1,3-dione: Features a benzofuran ring in place of the naphthalene ring.
Uniqueness
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione is unique due to the combination of furan and naphthalene rings, which imparts distinct electronic and steric properties
特性
CAS番号 |
90051-62-0 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC名 |
1-(furan-2-yl)-3-naphthalen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C17H12O3/c18-15(11-16(19)17-6-3-9-20-17)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2 |
InChIキー |
UWYJIOKQWCGZIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



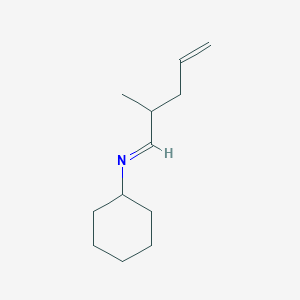
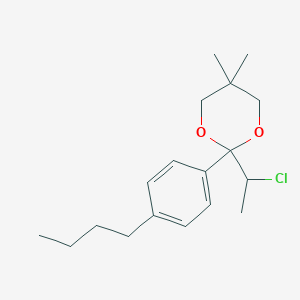
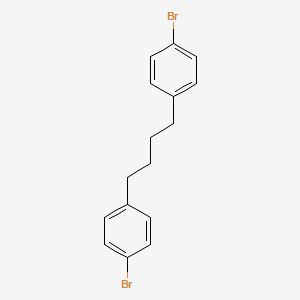
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
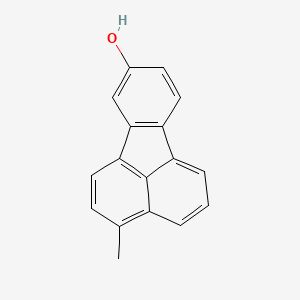
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
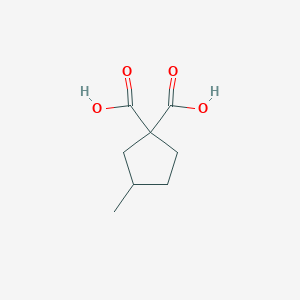
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
